2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting o-aminothiophenol with carbon disulfide and a suitable base, followed by cyclization.
Introduction of Sulfanyl Group: The benzothiazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of Acetohydrazide: The next step involves the reaction of the benzothiazole-sulfanyl derivative with hydrazine hydrate to form the acetohydrazide moiety.
Condensation Reaction: Finally, the acetohydrazide is condensed with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: The compound may serve as an intermediate in the synthesis of other complex molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known for its ability to intercalate with DNA, while the hydrazide moiety can form hydrogen bonds with biological macromolecules, leading to inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
Uniqueness
The unique structure of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide, particularly the presence of the imine group and the specific substitution pattern on the benzothiazole ring, distinguishes it from similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N3OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C19H17N3OS2/c1-14(11-15-7-3-2-4-8-15)12-20-22-18(23)13-24-19-21-16-9-5-6-10-17(16)25-19/h2-12H,13H2,1H3,(H,22,23)/b14-11+,20-12+ |
InChI Key |
DMWCZPNFMIFLEI-SVRYVPOOSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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